
Tosylate de bretylium
Vue d'ensemble
Description
Le tosylate de bretylium est un composé chimique principalement connu pour son utilisation comme agent antiarythmique. Il a été introduit pour la première fois en 1959 pour le traitement de l'hypertension artérielle et a ensuite été reconnu pour son efficacité dans la gestion de la fibrillation ventriculaire et de la tachycardie ventriculaire . Le composé agit en bloquant la libération de noradrénaline des terminaisons nerveuses, diminuant ainsi la production du système nerveux sympathique périphérique .
Applications De Recherche Scientifique
Antiarrhythmic Properties
Bretylium tosylate is predominantly used for the management of severe ventricular arrhythmias, particularly those resistant to conventional treatments. It acts by blocking adrenergic neuronal activity, leading to a complex pharmacological profile that includes:
- Initial Release of Norepinephrine : Bretylium initially releases norepinephrine at peripheral adrenergic nerve terminals, providing a sympathomimetic effect before inducing adrenergic blockade .
- Prolonged Action Potential Duration : It prolongs the action potential duration and effective refractory period without significantly depressing myocardial contractility or conduction velocity .
Case Studies on Antiarrhythmic Efficacy
-
Hospital Cardiac Arrest Team Experience :
- In a study involving 27 patients with resistant ventricular fibrillation, bretylium tosylate was administered after conventional treatments failed. The drug successfully terminated ventricular fibrillation in 20 patients within 9-12 minutes post-administration. Notably, 44% of the patients were discharged from the hospital .
- Animal Studies :
Impact on Ventricular Fibrillation Threshold
Bretylium tosylate has been shown to increase the ventricular fibrillation threshold, thus providing protective effects during conditions that predispose patients to arrhythmias. A study indicated that it effectively reduced the vulnerability of the heart to induced ventricular fibrillation during electrical shocks .
Taste Perception Modulation
Recent studies have explored bretylium tosylate's role in enhancing taste perception, particularly for sodium chloride and lithium chloride. When applied topically to the tongue of rats and humans, it was found to potentiate the perceived taste intensity of these salts. This effect was countered by amiloride, which inhibits sodium transport .
Research Findings on Gustatory Mechanisms
- In human subjects, bretylium tosylate increased gustatory neuron responses to sodium ions, suggesting its potential utility in studying taste mechanisms and disorders related to sodium perception.
Clinical Considerations and Safety Profile
While bretylium tosylate has proven effective in specific clinical scenarios, it is essential to monitor for potential side effects such as hypotension and the need for vasopressors during post-resuscitation maintenance therapy .
Data Summary Table
Mécanisme D'action
Target of Action
Bretylium tosylate primarily targets the peripheral sympathetic nervous system . It inhibits the release of noradrenaline from nerve terminals, effectively decreasing output from the peripheral sympathetic nervous system .
Mode of Action
Bretylium tosylate’s mode of action is thought to be the inhibition of voltage-gated K(+) channels . Recent evidence has shown that bretylium may also inhibit the Na,K-ATPase by binding to the extracellular K-site .
Biochemical Pathways
Bretylium tosylate affects the biochemical pathways related to the release of noradrenaline. By inhibiting the release of noradrenaline, it decreases the output from the peripheral sympathetic nervous system . This results in changes in the downstream effects of noradrenaline on various physiological processes.
Pharmacokinetics
Bretylium tosylate is poorly absorbed orally, requiring either intramuscular or intravenous administration . The elimination half-life ranges from 4 to 17 hours . Approximately 70-80% of the drug is excreted in urine within 24 hours . These properties impact the bioavailability of bretylium tosylate and necessitate dosage modification in renal disease .
Result of Action
The result of bretylium tosylate’s action is the suppression of ventricular fibrillation and ventricular arrhythmias . It achieves this by depressing adrenergic nerve terminal excitability, which inhibits norepinephrine release . This leads to a decrease in the output from the peripheral sympathetic nervous system .
Action Environment
The action of bretylium tosylate can be influenced by various environmental factors. For instance, renal dysfunction can reduce the renal clearance of bretylium, leading to a significant reduction in the apparent volume of distribution . Additionally, the drug’s efficacy can be affected by the presence of other drugs. For example, quinidine and procainamide may potentiate the hypotensive effects of bretylium .
Analyse Biochimique
Biochemical Properties
Bretylium Tosylate blocks the release of noradrenaline from nerve terminals . In effect, it decreases output from the peripheral sympathetic nervous system . It also acts by blocking K+ channels and is considered a class III antiarrhythmic . The primary mode of action for Bretylium Tosylate is thought to be inhibition of voltage-gated K(+) channels . Recent evidence has shown that Bretylium Tosylate may also inhibit the Na,K-ATPase by binding to the extracellular K-site .
Cellular Effects
Bretylium Tosylate selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons where it inhibits norepinephrine release by depressing adrenergic nerve terminal excitability . It also suppresses ventricular fibrillation and ventricular arrhythmias .
Molecular Mechanism
Bretylium Tosylate inhibits norepinephrine release by depressing adrenergic nerve terminal excitability . The mechanisms of the antifibrillatory and antiarrhythmic actions of Bretylium Tosylate are not established . It has been demonstrated in animal experiments that Bretylium Tosylate increases the ventricular fibrillation threshold, increases the action potential duration and effective refractory period without changes in heart rate .
Temporal Effects in Laboratory Settings
The onset of antiarrhythmic action of Bretylium Tosylate may be delayed by 20 minutes to 2 hours despite fast ventricular antifibrillatory response (within minutes) . The delay in effect is longer after intramuscular than after intravenous injection .
Dosage Effects in Animal Models
In animal studies, Bretylium Tosylate has been shown to lower the canine defibrillation threshold, to facilitate conversion of hypothermia-induced ventricular fibrillation, and to effect spontaneous defibrillation .
Metabolic Pathways
Bretylium Tosylate is primarily excreted via the kidneys . This necessitates dosage modification in renal disease .
Transport and Distribution
Bretylium Tosylate is poorly absorbed orally, requiring either intramuscular or intravenous administration . It is primarily excreted via the kidneys .
Subcellular Localization
Bretylium Tosylate selectively accumulates in sympathetic ganglia and their postganglionic adrenergic neurons . This specificity for sympathetic nerves is achieved because it is a substrate for the noradrenaline transporter; hence, it accumulates inside nerve terminals which have this transporter .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Le tosylate de bretylium est synthétisé par une série de réactions chimiques impliquant la formation d'un composé d'ammonium quaternaire bromobenzyl. Le processus implique la réaction du chlorure de 2-bromobenzyl avec la diéthylméthylamine pour former le sel d'ammonium quaternaire, qui est ensuite mis à réagir avec l'acide p-toluènesulfonique pour obtenir le this compound .
Méthodes de production industrielle
Dans les milieux industriels, le this compound est produit en formant une suspension du composé avec un mélange d'acétone et d'acétate d'éthyle. La suspension est ensuite filtrée pour obtenir du this compound purifié avec une pureté d'au moins 99,5 % . Cette méthode garantit l'élimination des impuretés potentiellement mutagènes telles que le p-toluènesulfonate d'éthyle et le 2-bromobenzylbromure .
Analyse Des Réactions Chimiques
Le tosylate de bretylium subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.
Réduction : Les réactions de réduction peuvent convertir le this compound en ses formes réduites correspondantes.
Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications de la recherche scientifique
Le this compound a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et études impliquant des composés d'ammonium quaternaires.
Mécanisme d'action
Le this compound exerce ses effets en inhibant la libération de noradrénaline des terminaisons nerveuses sympathiques. Cette inhibition se produit par la dépression de l'excitabilité des terminaisons nerveuses adrénergiques . De plus, le this compound bloque les canaux potassiques dépendants du voltage, ce qui contribue à ses propriétés antiarythmiques . Des données récentes suggèrent que le composé peut également inhiber l'ATPase sodium-potassium en se liant au site extracellulaire du potassium .
Comparaison Avec Des Composés Similaires
Le tosylate de bretylium est unique parmi les agents antiarythmiques en raison de son double mécanisme d'action impliquant à la fois l'inhibition de la libération de noradrénaline et le blocage des canaux potassiques . Parmi les composés similaires, on trouve :
Lidocaïne : Un autre agent antiarythmique utilisé pour les arythmies ventriculaires, mais il agit principalement en bloquant les canaux sodiques.
Amiodarone : Un agent antiarythmique de classe III qui bloque également les canaux potassiques mais a un spectre d'action plus large.
Quinidine : Un agent antiarythmique qui agit en bloquant les canaux sodiques et a des effets anticholinergiques supplémentaires.
La combinaison unique des actions du this compound le rend particulièrement efficace dans les cas où d'autres agents antiarythmiques ont échoué .
Activité Biologique
Bretylium tosylate, commonly referred to as bretylium, is a quaternary ammonium compound that functions primarily as an antiarrhythmic agent. It is classified as a class III antiarrhythmic drug and is notable for its unique mechanism of action, which distinguishes it from other drugs in the same category. This article delves into the biological activity of bretylium tosylate, highlighting its pharmacological properties, clinical applications, and research findings.
Bretylium tosylate acts primarily by blocking adrenergic neurotransmission. Initially, it causes the release of norepinephrine from sympathetic nerve terminals, followed by a blockade of adrenergic transmission. This dual action results in a complex hemodynamic response characterized by:
- Initial Sympathomimetic Effect : Release of norepinephrine leading to transient increases in cardiac output.
- Sympathetic Ganglionic Blockade : Resulting in reduced peripheral vascular resistance and potential postural hypotension .
The drug prolongs the ventricular action potential and refractory period without significantly affecting conduction velocity or automaticity, which is crucial for its antifibrillatory effects .
Clinical Efficacy
Bretylium tosylate has been shown to be effective in managing resistant ventricular fibrillation (VF) and ventricular tachycardia (VT). Clinical studies have demonstrated its utility in cases where other antiarrhythmic agents have failed. For example:
- In a study involving 27 patients with sustained VF resistant to multiple treatments, administration of bretylium led to successful termination of VF in 20 cases, with a survival rate of 44% to hospital discharge .
- Another study highlighted its effectiveness in patients with recurrent drug-resistant VT and VF, showcasing its role as a first-line therapy in acute settings .
Pharmacokinetics
Bretylium tosylate is administered intravenously, with a long terminal half-life of approximately 13 hours. It is primarily eliminated unchanged through the urine. The pharmacokinetic profile supports its use in acute situations where rapid action is required .
Case Studies
Case Study 1: Resistant Ventricular Fibrillation
A hospital cardiac arrest team administered bretylium tosylate (5 mg/kg IV) to patients experiencing VF resistant to conventional therapies. The results indicated that VF was terminated within 9-12 minutes post-administration in most cases, demonstrating bretylium's rapid action in critical scenarios .
Case Study 2: Post-Resuscitation Management
In post-resuscitation scenarios, maintenance doses of bretylium were associated with hypotension in some patients, necessitating the use of vasopressors. This highlights the need for careful monitoring during treatment .
Side Effects and Considerations
While bretylium is generally well-tolerated, it can cause hemodynamic side effects such as:
- Postural Hypotension : Particularly after rapid intravenous administration.
- Nausea : Reported following quick infusion rates .
These side effects necessitate cautious administration, especially in patients with compromised hemodynamics.
Comparative Table of Antiarrhythmic Agents
Agent | Class | Mechanism | Indications | Side Effects |
---|---|---|---|---|
Bretylium Tosylate | III | Adrenergic blockade; prolongs action potential | Resistant VF, VT | Hypotension, nausea |
Amiodarone | III | Prolongs refractory period; affects ion channels | Various arrhythmias | Thyroid dysfunction, lung toxicity |
Sotalol | III | Blocks potassium channels; prolongs QT interval | Atrial fibrillation, ventricular arrhythmias | Torsades de pointes |
Lidocaine | I-B | Sodium channel blocker | Ventricular arrhythmias | CNS toxicity |
Propriétés
IUPAC Name |
(2-bromophenyl)methyl-ethyl-dimethylazanium;4-methylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN.C7H8O3S/c1-4-13(2,3)9-10-7-5-6-8-11(10)12;1-6-2-4-7(5-3-6)11(8,9)10/h5-8H,4,9H2,1-3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWNWTZZBKCOPM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(C)CC1=CC=CC=C1Br.CC1=CC=C(C=C1)S(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1022685 | |
Record name | Bretylium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>62.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855621 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
61-75-6 | |
Record name | Bretylium tosylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61-75-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bretylium tosylate [USAN:USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000061756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bretylium tosylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bretylium tosylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1022685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bretylium tosilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.470 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BRETYLIUM TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78ZP3YR353 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.